Cas no 902483-26-5 (N-2-(4-chlorophenyl)ethyl-3-(4-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine)

N-2-(4-chlorophenyl)ethyl-3-(4-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine structure
902483-26-5 structure
商品名:N-2-(4-chlorophenyl)ethyl-3-(4-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine
CAS番号:902483-26-5
MF:C24H20ClN5
メガワット:413.902103424072
CID:5493943
PubChem ID:16009722

N-2-(4-chlorophenyl)ethyl-3-(4-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine 化学的及び物理的性質

名前と識別子

    • HMS1833M09
    • N-[2-(4-chlorophenyl)ethyl]-3-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
    • F3168-1400
    • 902483-26-5
    • NCGC00111597-01
    • AKOS001836388
    • CHEMBL1902452
    • C680-0514
    • N-[2-(4-chlorophenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
    • N-[2-(4-chlorophenyl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
    • N-2-(4-chlorophenyl)ethyl-3-(4-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine
    • インチ: 1S/C24H20ClN5/c1-16-6-10-18(11-7-16)22-24-27-23(26-15-14-17-8-12-19(25)13-9-17)20-4-2-3-5-21(20)30(24)29-28-22/h2-13H,14-15H2,1H3,(H,26,27)
    • InChIKey: ZSVYAEFWRHETBD-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)CCNC1C2C=CC=CC=2N2C(=C(C3C=CC(C)=CC=3)N=N2)N=1

計算された属性

  • せいみつぶんしりょう: 413.1407234g/mol
  • どういたいしつりょう: 413.1407234g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 30
  • 回転可能化学結合数: 5
  • 複雑さ: 546
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 6
  • トポロジー分子極性表面積: 55.1Ų

N-2-(4-chlorophenyl)ethyl-3-(4-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3168-1400-5μmol
N-[2-(4-chlorophenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
902483-26-5 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F3168-1400-1mg
N-[2-(4-chlorophenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
902483-26-5 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F3168-1400-20μmol
N-[2-(4-chlorophenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
902483-26-5 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F3168-1400-30mg
N-[2-(4-chlorophenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
902483-26-5 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F3168-1400-15mg
N-[2-(4-chlorophenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
902483-26-5 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F3168-1400-4mg
N-[2-(4-chlorophenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
902483-26-5 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F3168-1400-10μmol
N-[2-(4-chlorophenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
902483-26-5 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F3168-1400-10mg
N-[2-(4-chlorophenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
902483-26-5 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F3168-1400-2mg
N-[2-(4-chlorophenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
902483-26-5 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F3168-1400-3mg
N-[2-(4-chlorophenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
902483-26-5 90%+
3mg
$63.0 2023-05-16

N-2-(4-chlorophenyl)ethyl-3-(4-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine 関連文献

N-2-(4-chlorophenyl)ethyl-3-(4-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amineに関する追加情報

Introduction to N-2-(4-chlorophenyl)ethyl-3-(4-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine (CAS No. 902483-26-5)

N-2-(4-chlorophenyl)ethyl-3-(4-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine is a highly sophisticated compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 902483-26-5, belongs to a class of heterocyclic molecules that exhibit promising biological activities. The intricate structure of this molecule, featuring a triazoloquinazoline core, makes it a subject of intense study for its potential therapeutic applications.

The molecular framework of N-2-(4-chlorophenyl)ethyl-3-(4-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine is characterized by its unique arrangement of nitrogen-containing rings, which are known to contribute to its pharmacological properties. Specifically, the presence of a triazoloquinazoline scaffold has been associated with various biological activities, including anti-inflammatory, antiviral, and anticancer effects. This structural motif has been extensively explored in medicinal chemistry due to its ability to interact with multiple biological targets.

Recent advancements in the field of drug discovery have highlighted the importance of heterocyclic compounds in developing novel therapeutics. The triazoloquinazoline core in N-2-(4-chlorophenyl)ethyl-3-(4-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine has been particularly studied for its potential to modulate key signaling pathways involved in diseases such as cancer and inflammation. Researchers have observed that modifications at specific positions within this scaffold can significantly alter its biological activity, making it a versatile platform for drug design.

In vitro studies have demonstrated that derivatives of triazoloquinazoline exhibit remarkable efficacy against various disease models. For instance, some analogs have shown inhibitory effects on enzymes such as kinases and phosphodiesterases, which are crucial in cellular signaling. The 4-chlorophenyl and 4-methylphenyl substituents in the compound contribute to its binding affinity and selectivity towards these targets. These findings underscore the compound's potential as a lead molecule for further development.

The synthesis of N-2-(4-chlorophenyl)ethyl-3-(4-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of nitrogen atoms into the aromatic rings through cyclization reactions is a critical step in forming the triazoloquinazoline core. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity of the final product.

The pharmacokinetic properties of this compound are also under investigation to ensure its suitability for clinical applications. Studies have focused on its solubility, stability, and metabolic pathways to optimize its bioavailability. Additionally, computational modeling techniques have been utilized to predict how the molecule interacts with biological targets at the atomic level. These insights help in designing analogs with improved pharmacological profiles.

Emerging research suggests that N-2-(4-chlorophenyl)ethyl-3-(4-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine may have applications beyond traditional therapeutic areas. For example, its ability to modulate inflammatory responses makes it a candidate for treating autoimmune diseases. Furthermore, preliminary data indicate potential roles in neurodegenerative disorders due to its interaction with central nervous system receptors.

The development of this compound aligns with global trends in pharmaceutical innovation aimed at addressing unmet medical needs. By leveraging cutting-edge synthetic methodologies and computational tools, researchers are paving the way for next-generation therapeutics based on complex heterocyclic structures. The continued exploration of N-2-(4-chlorophenyl)ethyl-3-(4-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine holds promise for future breakthroughs in medicine.

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